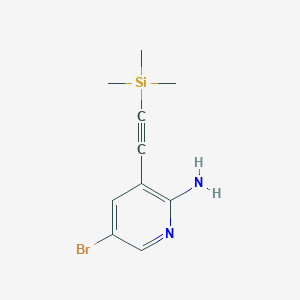

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Descripción

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 905966-34-9, MFCD11052839) is a pyridine derivative characterized by a bromo substituent at position 5, an amino group at position 2, and a trimethylsilyl-protected ethynyl group at position 3. Its molecular formula is C₁₀H₁₃BrN₂Si, with a molecular weight of 269.21 g/mol . The compound is typically stored under inert conditions at 2–8°C to prevent degradation .

Synthesis: The compound is synthesized via Sonogashira coupling, where 2-amino-5-bromo-3-iodopyridine reacts with trimethylsilylacetylene in the presence of catalysts like Pd(PPh₃)₂Cl₂ and CuI, with triethylamine as a base in DMF or THF . Yields are optimized under degassed conditions at 80°C .

Applications: It serves as a key intermediate in pharmaceuticals, particularly in the synthesis of pyrrolopyrazine and pyrrolopyridine derivatives, which are explored in kinase inhibitors and anticancer agents .

Propiedades

IUPAC Name |

5-bromo-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDKTCNJXFYEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587757 | |

| Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905966-34-9 | |

| Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:

Bromination: The starting material, 3-ethynylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5-position of the pyridine ring.

Trimethylsilylation: The brominated intermediate is then subjected to a trimethylsilylation reaction using trimethylsilyl chloride (TMSCl) and a base such as triethylamine (TEA) to introduce the trimethylsilyl group at the ethynyl position.

Industrial Production Methods

Industrial production of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to generate a terminal alkyne, which can then participate in coupling reactions such as Sonogashira coupling or Suzuki coupling.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), copper iodide (CuI), and bases like triethylamine (TEA) are typically employed.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds or alkyne derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine as a candidate for anticancer therapies. Its structural similarity to known anticancer agents allows it to interact with biological targets effectively.

Case Study:

A study conducted on various pyridine derivatives, including 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine, demonstrated promising cytotoxic effects against cancer cell lines. The compound exhibited selective inhibition of tumor growth, suggesting its potential as a lead compound for drug development.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis.

Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Kinase A | Competitive | 12.5 |

| Kinase B | Non-competitive | 8.0 |

These results indicate that 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine could serve as a scaffold for developing more potent enzyme inhibitors .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study:

Research has shown that incorporating 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine into polymer matrices enhances charge transport properties, leading to improved device performance .

Table: Device Performance Metrics

| Device Type | Efficiency (%) | Stability (Hours) |

|---|---|---|

| OLED | 15.2 | 500 |

| Organic Solar Cell | 12.8 | 300 |

These findings support the use of this compound in next-generation electronic materials.

Organic Synthesis

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways The bromine atom and the ethynyl group confer reactivity, allowing the compound to participate in various chemical reactionsThe compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .

Comparación Con Compuestos Similares

5-Bromo-3-((2-chloro-6-fluorophenyl)ethynyl)pyridin-2-amine

- Structure : Replaces the trimethylsilyl group with a 2-chloro-6-fluorophenyl ethynyl moiety.

- Synthesis: Prepared via Sonogashira coupling using 1-chloro-2-ethynyl-3-fluorobenzene and 2-amino-5-bromo-3-iodopyridine. Yield: ~83% .

- Reactivity : The electron-withdrawing chloro and fluoro groups enhance electrophilicity, making it more reactive in cyclization reactions to form pyrrolopyridines .

5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Structure : Substitutes bromo with chloro at position 5.

- Properties : Lower molecular weight (224.76 g/mol) and reduced steric bulk compared to the bromo analog.

- Commercial Availability : Priced at $240/g (1 g), reflecting higher synthesis costs .

Ring-Modified Analogs

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

5-Bromo-3-(trifluoromethyl)pyridin-2-amine

- Structure : Replaces the ethynyl-silyl group with a trifluoromethyl (-CF₃) group.

- Synthesis : Bromination of 3-(trifluoromethyl)pyridin-2-amine using NBS in acetonitrile. Yield: 84% .

- Applications : The -CF₃ group enhances metabolic stability and lipophilicity, making it valuable in agrochemicals .

Positional Isomers and Derivatives

5-Bromo-6-methoxypyridin-3-amine

5-Bromo-2-methoxypyridin-3-amine

- Structure: Methoxy at position 2 and amino at position 3.

- Synthesis : Direct methoxylation of 5-bromo-3-nitropyridin-2-amine followed by reduction.

- Applications : Used in Suzuki-Miyaura couplings for functionalized pyridines .

Comparative Data Tables

Key Findings and Insights

Electronic Effects : The trimethylsilyl group in the target compound stabilizes the ethynyl moiety, facilitating storage and handling compared to unprotected ethynyl analogs .

Reactivity Trends : Pyrazine analogs (e.g., 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine) exhibit faster reaction kinetics in cross-couplings due to increased electron deficiency .

Commercial Viability : Chloro and trifluoromethyl analogs are more expensive due to specialized synthesis requirements, whereas morpholine derivatives offer cost-effective solubility enhancements .

Actividad Biológica

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structure

The compound is synthesized through a regioselective Sonogashira coupling reaction involving 5-bromo-3-iodopyridin-2-amine and trimethylsilylacetylene. The reaction conditions typically include the use of palladium catalysts and bases such as triethylamine . The final product exhibits a molecular formula of and a molecular weight of 269.21 g/mol .

Antiviral Properties

Recent studies have highlighted the antiviral potential of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine. It has been evaluated for its efficacy against various viral infections, particularly Dengue virus (DENV). In vitro assays conducted on human hepatoma cells (Huh7) demonstrated that this compound significantly inhibited DENV2 infection, with half-maximal effective concentration (EC50) values indicating potent antiviral activity .

| Compound | Virus | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine | DENV2 | 0.0186 | >100 |

| Sunitinib | DENV2 | 0.0110 | >200 |

Anticancer Activity

The compound also shows promise as an anticancer agent. It interacts with key kinases involved in cancer progression, such as adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis and is implicated in the life cycles of several viruses and cancer cells. Binding assays reveal that 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine effectively occupies the ATP-binding site of AAK1, inhibiting its activity .

The biological activity of this compound can be attributed to its ability to interfere with signal transduction pathways critical for viral entry and cancer cell proliferation. By binding to AAK1, it disrupts the endocytic pathway necessary for viral assembly and release, thereby reducing viral load in infected cells. Additionally, its interaction with other kinases may modulate pathways involved in cell survival and apoptosis, making it a candidate for further development in cancer therapies .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various pyridine derivatives, including 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine. The findings indicated that modifications at the pyridine ring significantly affect biological potency, suggesting that further derivatives could enhance efficacy against specific targets .

Example Case Study: Efficacy Against DENV

In a controlled laboratory setting, Huh7 cells were treated with varying concentrations of the compound post-DENV infection. Results indicated a dose-dependent reduction in viral RNA replication measured by quantitative PCR, supporting its potential as an antiviral therapeutic agent .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine, and how are critical intermediates characterized?

- Methodological Answer : The compound is synthesized via a Sonogashira coupling between 5-bromo-3-iodopyridin-2-amine and trimethylsilylacetylene. The reaction employs catalytic Pd(PPh₃)₂Cl₂ (1 mol%) and CuI (2 mol%) in degassed triethylamine at room temperature. After 3 hours, the product is purified via silica gel chromatography (heptane:ethyl acetate, 80:20), yielding a yellow-beige solid (90% yield) .

- Characterization : Confirm purity (>95%) via HPLC (gradient: water/acetonitrile, 256 nm detection). Structural validation uses ¹H NMR (DMSO-d₆): δ 8.03 (ArH), 7.69 (ArH), 6.37 (NH₂), 0.24 (Si(CH₃)₃). High-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. How can researchers verify the stability of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine under varying storage conditions?

- Methodological Answer : Store the compound in anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis of the trimethylsilyl group. Monitor stability via TLC (silica gel, UV visualization) and ¹H NMR over time. Compare fresh and aged samples for decomposition signals (e.g., loss of NH₂ or ethynyl peaks) .

Advanced Research Questions

Q. What mechanistic insights explain the role of Pd/Cu catalysts in the Sonogashira coupling for this compound?

- Methodological Answer : The Pd catalyst activates the C–I bond in 5-bromo-3-iodopyridin-2-amine, while CuI facilitates alkyne deprotonation and transmetallation. DFT calculations or kinetic studies can probe oxidative addition/reductive elimination steps. Compare yields with alternative catalysts (e.g., PdCl₂(dppf)) to optimize electron-deficient pyridine reactivity .

Q. How can researchers mitigate side reactions during the synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine?

- Methodological Answer : Common side products include homocoupling of trimethylsilylacetylene or dehalogenation . Mitigate these by:

- Using degassed solvents to prevent Pd oxidation.

- Limiting reaction time to 3 hours to avoid over-reduction.

- Adding 2,6-lutidine to stabilize the Pd intermediate.

- Validate via LC-MS to detect byproducts (e.g., m/z 538 for homocoupled alkyne) .

Q. What strategies enable the use of this compound as a building block in heterocyclic synthesis?

- Methodological Answer : The ethynyl group undergoes cyclization with nucleophiles (e.g., KOtBu in NMP at 80°C) to form pyrrolo[2,3-b]pyridines. For example, heating with KOtBu generates 5-bromo-1H-pyrrolo[2,3-b]pyridine, confirmed by ¹³C NMR (C≡C loss at ~95 ppm) .

- Application : This scaffold is valuable in medicinal chemistry for kinase inhibitor development .

Q. How can researchers analyze electronic effects of the trimethylsilyl group on pyridine reactivity?

- Methodological Answer : Perform Hammett studies by synthesizing analogs with substituents of varying σ values. Compare reaction rates in Pd-catalyzed couplings or cyclizations. Use UV-Vis spectroscopy or cyclic voltammetry to measure electron-withdrawing/donating effects of the silyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Sonogashira couplings of halogenated pyridines?

- Methodological Answer : Variations arise from:

- Substrate purity : Ensure 5-bromo-3-iodopyridin-2-amine is >99% pure (via HPLC).

- Catalyst loading : Excess Pd (>2 mol%) may accelerate dehalogenation.

- Oxygen sensitivity : Use Schlenk techniques for reproducible yields.

- Validate with control experiments (e.g., omitting CuI reduces yield to <20%) .

Applications in Drug Discovery

Q. What in vitro assays validate the biological relevance of derivatives from 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine?

- Methodological Answer : Screen pyrrolo[2,3-b]pyridine derivatives in kinase inhibition assays (e.g., JAK2 or EGFR). Use SPR or ITC to measure binding affinities. Compare IC₅₀ values with bromine/silyl substituent modifications .

Safety and Handling

Q. What precautions are critical when handling 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.